molecular formula C9H9ClF2O2S B2727141 [4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride CAS No. 1891900-27-8

[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride

Cat. No. B2727141
CAS RN: 1891900-27-8
M. Wt: 254.68
InChI Key: BJSVMBACPVCXJK-UHFFFAOYSA-N
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Description

“[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 1891900-27-8 . It has a molecular weight of 254.68 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClF2O2S/c1-9(11,12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It has a molecular weight of 254.68 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Decomposition Studies

  • Synthesis Processes : Research by Zhu and Desmarteau (1993) in "Inorganic Chemistry" explored the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, a compound related to [4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride. This study contributes to understanding the chemical pathways and stability of similar sulfonyl compounds (Shizheng Zhu & D. Desmarteau, 1993).

Structural and Spectroscopic Analysis

  • Molecular Structure Analysis : A 1973 study in the "Journal of Chemical Physics" by M. Hargittai and I. Hargittai examined the molecular structure of methane sulfonyl chloride in vapors, providing insights into the structural aspects of related sulfonyl chlorides (M. Hargittai & I. Hargittai, 1973).
  • Spectroscopic Studies : Research by Binkowska et al. (2001) in the "Journal of Molecular Structure" conducted spectroscopic studies on complexes involving similar phenylsulfonyl compounds, which can be extrapolated to understand the behavior of this compound (I. Binkowska et al., 2001).

Chemical Reactions and Applications

  • Chemical Reactivity and Applications : A study in "Organic Letters" by Brandon R. Rosen et al. (2011) discussed the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, a process relevant to the reactivity and potential applications of this compound in synthesis (Brandon R. Rosen et al., 2011).

Additional Relevant Research

  • Further Studies : Additional studies, such as those by D. Craig et al. (2000) in "Synlett" and G. M. Buchan and G. G. Cameron (1978) in "Polymer," provide further insight into the reactions and potential applications of phenylsulfonyl compounds, which are chemically related to this compound. These studies contribute to a broader understanding of its chemical behavior and utility in various scientific fields (D. Craig et al., 2000), (G. M. Buchan & G. G. Cameron, 1978).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These precautionary statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

[4-(1,1-difluoroethyl)phenyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O2S/c1-9(11,12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSVMBACPVCXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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